molecular formula C13H9BrO2 B1335875 4-(3-bromophenyl)benzoic Acid CAS No. 5737-83-7

4-(3-bromophenyl)benzoic Acid

Cat. No.: B1335875
CAS No.: 5737-83-7
M. Wt: 277.11 g/mol
InChI Key: YZCQIXZSVVFEJE-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It consists of a benzoic acid moiety substituted with a bromophenyl group at the para position

Mechanism of Action

Target of Action

It’s known that brominated benzoic acids are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation.

Mode of Action

The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its role in suzuki–miyaura cross-coupling reactions , it’s likely that it affects pathways related to carbon-carbon bond formation.

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Suzuki-Miyaura coupling reactions. The process involves optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)benzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzoic acid moiety can be oxidized to form carboxylate salts using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Electrophilic Aromatic Substitution: Substituted aromatic compounds.

    Reduction: Phenylbenzoic acid.

    Oxidation: Carboxylate salts.

Comparison with Similar Compounds

  • 4-Bromobenzoic acid
  • 3-Bromobenzoic acid
  • 4-(4-Bromophenyl)benzoic acid

Comparison: 4-(3-Bromophenyl)benzoic acid is unique due to the specific position of the bromine substituent on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to 4-bromobenzoic acid and 3-bromobenzoic acid, it offers different steric and electronic properties, making it suitable for distinct synthetic applications .

Properties

IUPAC Name

4-(3-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCQIXZSVVFEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408387
Record name 4-(3-bromophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5737-83-7
Record name 4-(3-bromophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-biphenyl-4-carboxylic acid
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